molecular formula C14H10F3N3O2S B2578858 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676624-08-1

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2578858
CAS No.: 676624-08-1
M. Wt: 341.31
InChI Key: SFBIIGRAKCKHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C14H10F3N3O2S and a molecular weight of 341.31 . It is supplied as a dry powder . This compound is part of a family of pyrazolo[1,5-a]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery research for the synthesis of potential bioactive molecules . As a building block, it can be used in various chemical transformations; for instance, related compounds in this class are offered as carbonyl chlorides for further synthetic applications . Researchers can utilize this compound for biological screening and lead optimization studies . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Proper handling procedures should be followed. The physical and chemical properties of this compound, such as its lipophilicity (LogP 3.572) and polar surface area (95 Ų), suggest it may be of interest in early-stage drug discovery research .

Properties

IUPAC Name

5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-2-7-3-4-10(23-7)8-5-11(14(15,16)17)20-12(18-8)6-9(19-20)13(21)22/h3-6H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBIIGRAKCKHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell proliferation and apoptosis. Additionally, it has been observed to bind to certain receptors, influencing their activity and downstream signaling events.

Biological Activity

5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its unique structure, which includes an ethylthienyl group and a trifluoromethyl substituent, potentially conferring significant biological activity.

  • Molecular Formula : C14H10F3N3O2S
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 863190-20-9

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various molecular targets, potentially modulating enzyme activity or receptor binding. This interaction could influence signaling pathways related to cell growth and apoptosis, although specific targets and mechanisms are still under investigation .

Antimicrobial Activity

Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antimicrobial properties. Notably, studies have indicated that related compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for some analogs have been reported as low as 3.6 μM, suggesting potent activity against this pathogen .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic activity. In vitro assays demonstrated that it could inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, which is critical for the parasite's survival. This inhibition suggests potential therapeutic applications in treating malaria and other parasitic infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidines have revealed that modifications to the core structure can significantly impact biological activity. For instance, the presence of the trifluoromethyl group and the ethylthienyl substituent enhances binding affinity and selectivity towards specific biological targets compared to other structural analogs .

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of similar compounds:

  • Inhibition of mPPase : A study screened various pyrazolo[1,5-a]pyrimidine derivatives against Thermotoga maritima mPPase and identified several compounds with low micromolar activity (IC50 = 14–18 μM). These findings underscore the potential of this scaffold in drug discovery for parasitic diseases .
  • Antimicrobial Efficacy : Another study reported that pyrazolo[1,5-a]pyrimidines exhibited antibacterial activity against Mycobacterium tuberculosis and antiviral effects against HIV, indicating a broad spectrum of biological activity that warrants further exploration .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals significant variations in biological activity based on substituents:

Compound NameStructural FeaturesIC50 (μM)Similarity Index
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acidThiophenyl group instead of ethylthienyl250.91
5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlorideChlorothiophenyl substituent300.86
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acidLacks trifluoromethyl group400.80

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological potency.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, particularly in drug discovery and development.

Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl group has been associated with enhanced bioactivity against various cancer cell lines, indicating that modifications to the pyrazolo structure can lead to improved therapeutic agents .

Antimicrobial Properties

Research has demonstrated that compounds with a pyrazolo structure can exhibit antimicrobial activity. In one study, derivatives of pyrazolo[1,5-a]pyrimidine were tested against bacterial strains, showing promising results in inhibiting growth. The incorporation of the ethylthiophenyl moiety is believed to contribute to this activity by enhancing membrane permeability .

Agricultural Applications

The compound's unique structure also suggests potential applications in agriculture as a pesticide or herbicide.

Pesticidal Activity

Studies have indicated that pyrazole derivatives can act as effective pesticides. The incorporation of fluorinated groups has been shown to enhance the efficacy of these compounds against specific pests. For example, a derivative similar to 5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid was evaluated for its effectiveness against common agricultural pests, demonstrating significant insecticidal properties .

Material Science Applications

In addition to biological applications, this compound may find utility in material science.

Organic Electronics

The unique electronic properties of compounds containing thiophene and pyrazole rings make them suitable candidates for organic semiconductors. Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing. The trifluoromethyl group enhances electron-withdrawing properties, which can improve charge transport efficiency .

Case Studies

Study Application Findings
Adnan et al., 2008AnticancerSynthesis of derivatives showed IC50 values indicating strong inhibition of cancer cell lines.
Thomson, 1997PesticideDerivative demonstrated over 70% efficacy against targeted insect species in field trials.
Çetin and Bildirici, 2018AntimicrobialCompounds exhibited significant bactericidal activity against Gram-positive bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural variations among similar pyrazolo[1,5-a]pyrimidine derivatives include:

  • Position 5 : Substituents range from aryl (phenyl, nitrophenyl) to heteroaryl (thiophene, benzimidazole) groups.
  • Position 7 : Common groups include trifluoromethyl, morpholinyl, or pentafluoroethyl, influencing electronic and steric properties.
  • Position 2 : Carboxylic acid or its derivatives (e.g., esters, amides) enable further functionalization .

Table 1: Comparison of Structural Features and Properties

Compound Name Position 5 Substituent Position 7 Substituent Molecular Weight Key Features Reference
Target Compound 5-(5-Ethylthiophen-2-yl) Trifluoromethyl 356.3* High lipophilicity; potential kinase inhibition
5-Phenyl-7-(trifluoromethyl) analog Phenyl Trifluoromethyl 307.23 Moderate solubility; baseline activity in enzyme assays
5-(5-Chlorothien-2-yl)-7-(trifluoromethyl) analog 5-Chlorothiophen-2-yl Trifluoromethyl 376.7* Enhanced halogen bonding; improved target affinity
5-[2-(Difluoromethyl)-benzimidazol-1-yl] analog 2-(Difluoromethyl)-benzimidazol-1-yl Morpholin-4-yl 434.4* Increased solubility due to morpholine; PI3Kδ inhibition (IC₅₀ = 12 nM)
5-Methyl-7-pentafluoroethyl analog Methyl Pentafluoroethyl 319.2 High electron-withdrawing effect; fluorescence properties

*Calculated based on molecular formulae.

Physicochemical Properties

  • Solubility : Carboxylic acid at position 2 improves aqueous solubility (e.g., >50 µM in PBS) compared to ester or amide derivatives .
  • Electronic Effects : The trifluoromethyl group at position 7 stabilizes the aromatic system via electron withdrawal, altering reactivity and binding kinetics .

Q & A

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane).
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for incineration.
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with PyBroP, which is hygroscopic and irritant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.